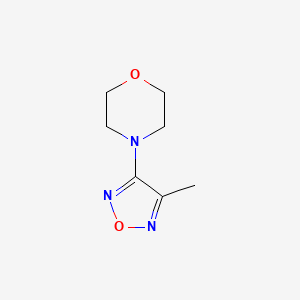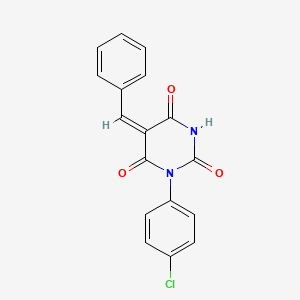![molecular formula C20H17N5S B5234179 2-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5234179.png)
2-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the triazole family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile is not fully understood. However, it has been proposed that this compound exerts its biological activity by binding to specific targets in cells and disrupting their function. For example, in cancer cells, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. Moreover, it has been shown to inhibit the activity of specific enzymes such as topoisomerase II and protein kinase C.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile in lab experiments is its potent biological activity. This compound has been shown to exhibit activity against various cancer cell lines and bacterial strains, making it a promising candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it exerts its biological activity. Furthermore, it would be interesting to explore the structure-activity relationship of this compound to identify more potent analogs.
Méthodes De Synthèse
The synthesis of 2-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile involves the reaction of 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction yields the desired compound as a white solid with a melting point of 214-216°C.
Applications De Recherche Scientifique
2-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile has been extensively studied for its potential applications in various fields such as cancer therapy, antimicrobial activity, and enzyme inhibition. In cancer therapy, this compound has been shown to inhibit the growth of various cancer cell lines, including prostate cancer, breast cancer, and lung cancer. Furthermore, it has been found to induce apoptosis in cancer cells by activating the caspase pathway.
In addition to cancer therapy, this compound has also been studied for its antimicrobial activity. It has been found to exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Moreover, it has been shown to inhibit the growth of the fungus Candida albicans.
Propriétés
IUPAC Name |
2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5S/c1-2-25-19(17-12-22-18-10-6-5-9-16(17)18)23-24-20(25)26-13-15-8-4-3-7-14(15)11-21/h3-10,12,22H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPDVNJJQMXLFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2C#N)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5234101.png)
![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)-N-(2-hydroxyethyl)propanamide](/img/structure/B5234108.png)
![1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5234110.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5234133.png)
![7-(3,4-difluorobenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5234139.png)

![1-(4-chlorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5234158.png)
![1-acetyl-N-[2-(4-methoxyphenyl)ethyl]-5-indolinesulfonamide](/img/structure/B5234166.png)

![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(diphenylmethyl)piperazine](/img/structure/B5234175.png)
![N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5234185.png)
![1-[2-(3-bromophenoxy)ethoxy]-2-ethoxybenzene](/img/structure/B5234190.png)

![3-allyl-5-{[5-(2,4-dichloro-5-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5234200.png)